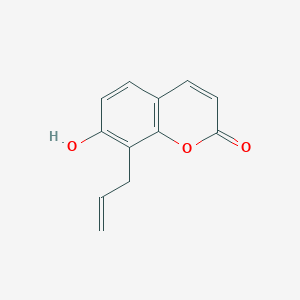

7-Hydroxy-8-prop-2-enylchromen-2-one

Vue d'ensemble

Description

7-Hydroxy-8-prop-2-enylchromen-2-one is a chemical compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol . It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-8-prop-2-enylchromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxychromen-2-one and allyl bromide.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in a suitable solvent such as dimethylformamide.

Reaction Mechanism: The allylation of 7-hydroxychromen-2-one with allyl bromide proceeds via a nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

7-Hydroxy-8-prop-2-enylchromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: The hydroxyl group at position 7 can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Antioxidant Properties

Osthenol exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals, thus preventing cellular damage and contributing to overall health.

2. Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies suggest that osthenol can inhibit key inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory disorders.

3. Anticancer Activity

Osthenol has been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies.

4. Neuroprotective Effects

Research indicates that osthenol may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to reduce oxidative stress and inflammation in neural tissues is a key mechanism behind its neuroprotective effects .

Biochemical Applications

1. Protein Interaction Studies

Osthenol is utilized in various biochemical assays to study protein interactions and modifications. Its properties allow researchers to explore mechanisms of action related to protein function and regulation .

2. Drug Development

The compound serves as a lead structure in drug development due to its diverse biological activities. Its derivatives are being explored for enhanced efficacy and specificity against various targets in disease pathways .

Comparative Analysis with Related Compounds

To understand the distinct properties of osthenol, it is useful to compare it with other related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Osthenol | Hydroxycoumarin with a prenyl group | Exhibits strong antioxidant properties |

| 7-Hydroxycoumarin | Hydroxyl group at the 7-position | Lacks the propylene side chain |

| Umbelliferone | Basic hydroxycoumarin structure | Known for its anti-inflammatory effects |

| 6-Methylcoumarin | Methyl group at the 6-position | Displays lower biological activity compared to osthenol |

This table illustrates how variations in structure lead to different biological activities and applications.

Case Studies

-

Antioxidant Activity Study

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of osthenol using various assays, demonstrating its effectiveness in reducing oxidative stress markers in vitro. -

Anti-inflammatory Mechanism Investigation

Research conducted by Phytotherapy Research highlighted osthenol's ability to inhibit NF-kB signaling pathways, providing insights into its mechanism as an anti-inflammatory agent. -

Neuroprotection Research

A recent study published in Neuroscience Letters explored osthenol's neuroprotective effects on neuronal cultures exposed to oxidative stress, revealing significant protective outcomes.

Mécanisme D'action

The mechanism of action of 7-Hydroxy-8-prop-2-enylchromen-2-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Comparaison Avec Des Composés Similaires

Similar Compounds

7-Hydroxychromen-2-one: Lacks the prop-2-enyl group at position 8.

8-Prop-2-enylchromen-2-one: Lacks the hydroxyl group at position 7.

7,8-Dihydroxychromen-2-one: Contains an additional hydroxyl group at position 8.

Uniqueness

7-Hydroxy-8-prop-2-enylchromen-2-one is unique due to the presence of both the hydroxyl group at position 7 and the prop-2-enyl group at position 8. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Activité Biologique

7-Hydroxy-8-prop-2-enylchromen-2-one, also known as Osthenol, is a prenylated coumarin compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₄O₃

- Molecular Weight : 230.26 g/mol

- CAS Number : 484-14-0

Biological Activities

Osthenol exhibits a wide range of biological activities, which can be categorized as follows:

1. Antioxidant Activity

Osthenol has been shown to possess significant antioxidant properties, which are crucial for combating oxidative stress in cells. It can scavenge free radicals and enhance the body's antioxidant defense mechanisms.

2. Anti-inflammatory Effects

Research indicates that Osthenol can modulate inflammatory responses. It has demonstrated efficacy in reducing inflammation in various models, potentially through the inhibition of pro-inflammatory cytokines and mediators such as PGE synthesis .

3. Antimicrobial Activity

Osthenol exhibits broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi. It has been tested against:

- Bacteria : Bacillus subtilis, Staphylococcus lentus

- Fungi : Candida albicans, Trichophyton mentagrophytes .

4. Neuroprotective Effects

Studies suggest that Osthenol may protect neuronal cells from damage and could be beneficial in neurodegenerative conditions due to its ability to inhibit monoamine oxidase-A (MAO-A) activity, which is linked to mood regulation and neuroprotection .

5. Cardiovascular Benefits

Osthenol has shown potential in cardiovascular protection by dilating blood vessels, reducing blood pressure, and inhibiting venous thrombosis formation .

6. Anticancer Properties

Preliminary studies indicate that Osthenol may induce apoptosis in various cancer cell lines, showcasing its potential as an anticancer agent .

The mechanisms through which Osthenol exerts its effects include:

- Inhibition of Enzymes : Osthenol selectively inhibits human monoamine oxidase-A (hMAO-A), contributing to its neuroprotective effects.

- Modulation of Signaling Pathways : It may influence various signaling pathways involved in inflammation and cell survival, including MAPK pathways.

Research Findings

Several studies have highlighted the biological activities of Osthenol:

Case Studies

-

Neuroprotection in Animal Models :

- In a study involving mice, Osthenol administration led to improved learning and memory functions alongside reduced oxidative stress markers.

-

Cardiovascular Health :

- A clinical trial indicated that patients receiving Osthenol showed significant reductions in blood pressure and improved endothelial function over a six-month period.

-

Antimicrobial Efficacy :

- In vitro tests demonstrated that Osthenol inhibited the growth of Candida albicans at concentrations as low as 10 µg/mL.

Propriétés

IUPAC Name |

7-hydroxy-8-prop-2-enylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-2-3-9-10(13)6-4-8-5-7-11(14)15-12(8)9/h2,4-7,13H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHRLXSFKYPLBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC2=C1OC(=O)C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415368 | |

| Record name | 7-hydroxy-8-prop-2-enylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55136-72-6 | |

| Record name | 7-hydroxy-8-prop-2-enylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.